N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide
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Overview
Description
N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as drug discovery and synthetic chemistry .
Preparation Methods
The synthesis of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a key synthetic intermediate in the total synthesis of various target molecules . In drug discovery, the unique structure of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide makes it a valuable scaffold for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby exerting its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide can be compared to other similar compounds such as 2-azabicyclo[3.2.1]octane derivatives . These compounds share a similar bicyclic structure but may differ in their functional groups and specific biological activities . The uniqueness of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylamino)carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-14-10-6-8-4-5-9(7-10)13-8/h8-10,13-14H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
BZUDBVRKNRRGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CC2CCC(C1)N2 |
Origin of Product |
United States |
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